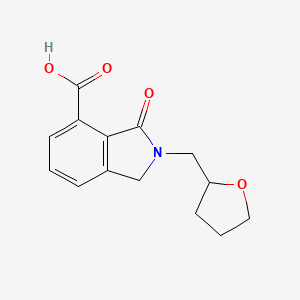

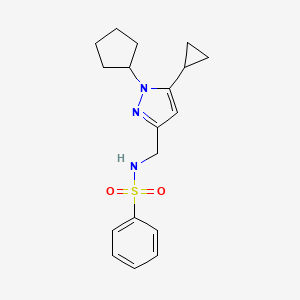

2-(4-(4-氯苯基)-6-氧代嘧啶-1(6H)-基)-N-(噻吩-2-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly described in the provided papers, insights can be drawn from closely related structures and their properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including acetylation and formylation. For instance, acetylation of a diaminopyrimidine using acetic anhydride was employed to afford an N-pyrimidinylacetamide derivative, which could be further modified using Vilsmeier-Haack reagent to produce a β-chloroenaldehyde derivative . This suggests that similar methods could be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the orientation of substituent rings and the overall conformation of the molecule. For example, in one of the related compounds, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . In another case, the pyrimidine ring is inclined to the benzene ring by angles ranging from 42.25° to 62.18° . These structural details are crucial as they can affect the intermolecular interactions and, consequently, the crystal packing of the compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to the formation of various heterocyclic compounds. The β-chloroenaldehyde derivative mentioned earlier can react with primary and heterocyclic amines to yield Schiff bases. It can also serve as a building block for constructing nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines through reactions with bifunctional nucleophiles . This indicates that the compound of interest may also exhibit diverse reactivity, allowing for the synthesis of a range of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, the crystal structure of one compound was determined using various spectroscopic methods and X-ray diffraction analysis, revealing a monoclinic space group and specific cell dimensions . Intermolecular interactions, such as C—H⋯O hydrogen bonds, can lead to the formation of chains or other motifs in the crystal lattice . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its solubility, stability, and reactivity.

科学研究应用

杂环化合物的合成

该化合物是合成各种杂环化合物的重要化合物,显示出作为抗菌剂和抗真菌剂的潜力。研究表明其在产生对革兰氏阳性菌和革兰氏阴性菌(如金黄色葡萄球菌和大肠杆菌)表现出中等到良好活性的衍生物方面很有用。结构修饰通常涉及引入不同的取代基,会显著影响疏水性或空间位阻,从而增强化合物的抗菌性能 (Desai, Shah, Bhavsar, & Saxena, 2008)。

抗菌活性

该化合物可用作开发具有抗菌特性的新分子的支架。例如,由该化合物合成的噻唑烷酮和乙酰丁酮衍生物已针对其对各种微生物的活性进行了评估,证明了该化合物在产生新的化学治疗剂中的作用 (Mistry, Desai, & Intwala, 2009)。

抗惊厥剂

另一个研究方向探索了4,6-二甲基-2-硫代嘧啶的S-乙酰胺衍生物的合成,显示出作为抗惊厥剂的潜力。这些研究涉及检查化合物与与抗惊厥活性相关的生物靶标的相互作用,例如A型γ-氨基丁酸受体(GABAAR)和γ-氨基丁酸-氨基转移酶,突出了该化合物在惊厥性疾病治疗开发中的重要性 (Severina, Skupa, Voloshchuk, & Georgiyants, 2020)。

结构和物理化学分析

研究还扩展到衍生物的结构和物理化学分析,深入了解其分子构型、相互作用和作为治疗剂的潜力。晶体学研究提供了有关分子几何形状和分子间相互作用的宝贵数据,有助于理解化合物的化学行为及其衍生物 (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016)。

属性

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDXEYUWXAFLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-Dimethylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2550175.png)

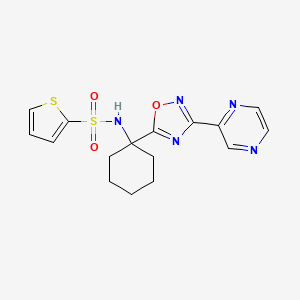

![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2550176.png)

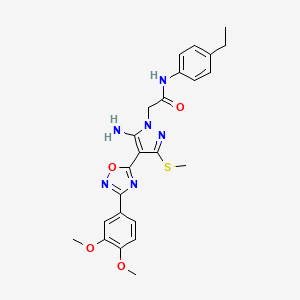

![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)

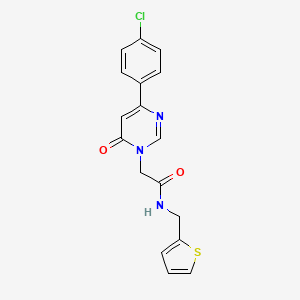

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)

![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)